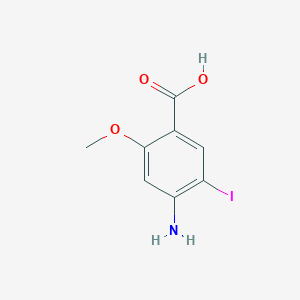

4-Amino-5-iodo-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQJZCQCBUXZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571788 | |

| Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155928-39-5 | |

| Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155928-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-iodo-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: TAK-243 (MLN7243) - A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

Disclaimer: The information provided in this document is for research purposes only and not for human or veterinary use. The compound associated with CAS number 155928-39-5, 4-Amino-5-iodo-2-methoxybenzoic acid, is not the subject of this technical guide. This guide focuses on the potent and selective ubiquitin-activating enzyme inhibitor, TAK-243, also known as MLN7243, which is the likely intended subject of interest for the specified audience.

Introduction

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1). As the apex enzyme in the ubiquitin-proteasome system (UPS), UAE initiates the ubiquitination cascade, a fundamental process regulating protein homeostasis and a multitude of cellular signaling pathways. Dysregulation of the UPS is a hallmark of various malignancies, making it a compelling target for therapeutic intervention. TAK-243 has demonstrated robust anti-tumor activity in a wide range of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activities, and experimental protocols related to TAK-243.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and available pharmacokinetic properties of TAK-243 is presented in the tables below.

Table 1: Physicochemical Properties of TAK-243

| Property | Value | Reference |

| CAS Number | 1450833-55-2 | [1] |

| Synonyms | MLN7243, Uae inhibitor MLN7243 | [1] |

| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ | [1] |

| Molecular Weight | 519.5 g/mol | [1] |

| IUPAC Name | [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | - |

Table 2: In Vitro Inhibitory Activity of TAK-243 against E1 Enzymes

| Enzyme | IC₅₀ (nM) | Reference |

| UAE (UBA1) | 1 ± 0.2 | [2] |

| UBA6 (Fat10-activating enzyme) | 7 ± 3 | [2] |

| NAE (NEDD8-activating enzyme) | 28 ± 11 | [2] |

| SAE (SUMO-activating enzyme) | 850 ± 180 | [2] |

| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | [2] |

| ATG7 (autophagy-activating enzyme) | >10,000 | [2] |

Mechanism of Action

TAK-243 is a mechanism-based inhibitor that acts via substrate-assisted inhibition. It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then mimics the ubiquitin-adenylate intermediate. This TAK-243-ubiquitin adduct binds tightly to the adenylation site of UAE, preventing the enzyme from processing further ubiquitin molecules and effectively halting the entire ubiquitination cascade.

The inhibition of UAE by TAK-243 leads to a rapid depletion of ubiquitin conjugates, resulting in the accumulation of unmodified substrate proteins. This proteotoxic stress triggers several downstream cellular responses, including:

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins activates the UPR, leading to apoptosis if the stress is unresolved.[3]

-

Cell Cycle Arrest: Disruption of the timely degradation of cell cycle regulatory proteins, such as cyclins, leads to cell cycle arrest.[4]

-

Impaired DNA Damage Repair: The ubiquitination of key proteins in DNA damage response pathways, such as the Fanconi Anemia (FA) and homologous recombination (HR) pathways, is inhibited, sensitizing cancer cells to DNA-damaging agents.[5]

-

Abrogation of NF-κB Signaling: The NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, is dependent on ubiquitination for its activation. TAK-243 treatment abrogates NF-κB signaling.[2]

In Vitro and In Vivo Anti-Cancer Activity

TAK-243 has demonstrated potent cytotoxic activity across a broad range of cancer cell lines and has shown significant anti-tumor efficacy in various preclinical xenograft models.

Table 3: In Vitro Cytotoxicity (IC₅₀/EC₅₀) of TAK-243 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀/EC₅₀ (nM) | Reference |

| HCT-116 | Colon Carcinoma | ~10-100 | [2] |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | ~10-100 | [2] |

| MM1.S | Multiple Myeloma | ~25 | [6] |

| MOLP-8 | Multiple Myeloma | ~25 | [6] |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | [7] |

| NCI-H196 | Small-Cell Lung Cancer | 367 | [7] |

| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | [3] |

| CU-ACC2 | Adrenocortical Carcinoma | ~10-100 | [3] |

| NCI-H295R | Adrenocortical Carcinoma | >500 | [3] |

| KB-3-1 | Epidermoid Carcinoma | 163 | [8][9] |

| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [8][9] |

| HEK293/pcDNA3.1 | Embryonic Kidney | ~100-200 | [8][9] |

| HEK293/ABCB1 | Embryonic Kidney | >1000 | [8][9] |

| SW620 | Colorectal Adenocarcinoma | ~100-200 | [8][9] |

| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000 | [8][9] |

In Vivo Efficacy:

In murine xenograft models, TAK-243 has demonstrated significant tumor growth inhibition. For instance, in an H295R adrenocortical carcinoma xenograft model, intraperitoneal administration of TAK-243 at 10 and 20 mg/kg twice weekly for 29 days resulted in a significant reduction in tumor volume.[6] Pharmacodynamic studies in these models confirmed a decrease in ubiquitinated proteins and an increase in apoptosis markers, such as cleaved caspase-3, in tumor tissues.[10]

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the activity of TAK-243.

Cell Viability Assays

-

Principle: To determine the concentration of TAK-243 that inhibits cell growth by 50% (IC₅₀ or EC₅₀).

-

Methodology Overview (MTT/CellTiter-Glo):

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for a specified duration (typically 72 hours).

-

For MTT assays, add MTT reagent and incubate to allow for formazan crystal formation. Solubilize the crystals and measure absorbance.[3]

-

For CellTiter-Glo assays, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀/EC₅₀ values using non-linear regression analysis.

-

Western Blot Analysis of Ubiquitination

-

Principle: To detect changes in the levels of total ubiquitin conjugates, specific ubiquitinated proteins, and markers of downstream signaling pathways following TAK-243 treatment.

-

Methodology Overview:

-

Treat cells with TAK-243 at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against ubiquitin, specific ubiquitinated proteins (e.g., ubiquitylated histone H2B), or markers of ER stress (e.g., BIP, CHOP) and apoptosis (e.g., cleaved caspase-3, cleaved PARP).[4]

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of TAK-243 in a living organism.

-

Methodology Overview:

-

Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[6]

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment groups (vehicle control and TAK-243 at various doses).

-

Administer TAK-243 via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly).[6]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., western blotting for ubiquitin conjugates and apoptosis markers).[10]

-

Conclusion

TAK-243 is a highly potent and selective inhibitor of the ubiquitin-activating enzyme, UAE. Its mechanism of action, leading to the disruption of the ubiquitin-proteasome system, results in robust anti-tumor activity in a wide array of preclinical cancer models. The induction of proteotoxic stress, cell cycle arrest, and impairment of DNA damage repair pathways underscores its potential as a novel anti-cancer therapeutic. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of TAK-243 in the treatment of various malignancies.

References

- 1. Tak-243 | C19H20F3N5O5S2 | CID 71715374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. glpbio.com [glpbio.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid: A Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-Amino-5-iodo-2-methoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule, while not extensively documented in a single source, can be effectively achieved through a multi-step process starting from commercially available reagents. This document outlines the most plausible synthetic pathway, complete with detailed experimental protocols derived from analogous reactions found in the literature, and presents quantitative data in a structured format for clarity and comparison.

Introduction

This compound is a substituted aromatic carboxylic acid containing three key functional groups: an amino group, an iodine atom, and a methoxy group. This specific arrangement of substituents makes it a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutic agents. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, while the amino and carboxylic acid groups provide sites for amide bond formation and other modifications. The core challenge in its synthesis lies in the regioselective introduction of the iodine atom onto the 4-amino-2-methoxybenzoic acid backbone.

Proposed Synthetic Pathway

The most logical and well-supported synthetic route to this compound involves a three-step sequence starting from 4-Amino-2-methoxybenzoic acid:

-

Protection of the Amino Group: The highly activating amino group is first protected as an acetamide to prevent side reactions and to modulate its directing effect in the subsequent electrophilic substitution.

-

Regioselective Iodination: An iodine atom is introduced at the 5-position, which is ortho to the activating acetamido group and meta to the methoxy group.

-

Deprotection of the Amino Group: The acetamido group is hydrolyzed to yield the final product.

This pathway is supported by analogous syntheses of related halogenated aminobenzoic acid derivatives found in the patent literature.

Experimental Protocols

The following protocols are based on established chemical transformations and analogies from the synthesis of similar molecules.

Step 1: Synthesis of 4-Acetamido-2-methoxybenzoic Acid (Intermediate 1)

This step involves the acetylation of the amino group of 4-Amino-2-methoxybenzoic acid.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 4-Amino-2-methoxybenzoic acid (1 equivalent) in acetic acid.

-

To this suspension, add acetic anhydride (1.2 equivalents).

-

Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

-

The white precipitate of 4-Acetamido-2-methoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 4-Amino-2-methoxybenzoic acid | Commercially Available |

| Reagents | Acetic anhydride, Acetic acid | Standard Laboratory Reagents |

| Reaction Time | 1-2 hours | Analogy from similar acetylations |

| Temperature | 50-60 °C | Analogy from similar acetylations |

| Yield | >90% (expected) | Based on similar reactions |

| Purity | >95% after precipitation | Typically high for this reaction |

Step 2: Synthesis of 4-Acetamido-5-iodo-2-methoxybenzoic Acid (Intermediate 2)

This key step introduces the iodine atom onto the aromatic ring using an electrophilic iodinating agent.

Methodology:

-

Dissolve 4-Acetamido-2-methoxybenzoic acid (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of acetic acid and water.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions. The use of N-halosuccinimides is a standard method for the halogenation of activated aromatic rings.[1][2]

-

Stir the reaction mixture at room temperature for 3-4 hours. The reaction can be gently heated (e.g., to 70 °C) to ensure completion, as seen in the synthesis of the chloro-analog.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then a cold non-polar solvent like diethyl ether to remove succinimide.

-

Dry the product under vacuum.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | 4-Acetamido-2-methoxybenzoic acid | From Step 1 |

| Reagents | N-Iodosuccinimide (NIS) | Standard Laboratory Reagent |

| Solvent | DMF or Acetic Acid/Water | Common solvents for iodination |

| Reaction Time | 3-4 hours | Analogy from similar halogenations |

| Temperature | Room Temperature to 70 °C | Analogy from similar halogenations |

| Yield | 85-90% (expected) | Based on analogous reactions |

| Purity | >95% after workup | Typically good for this type of reaction |

Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the acetyl protecting group to yield the target molecule.

Methodology (Acidic Hydrolysis):

-

Suspend 4-Acetamido-5-iodo-2-methoxybenzoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate as its hydrochloride salt.

-

Adjust the pH of the solution to approximately 5-6 with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free amine.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Methodology (Alkaline Hydrolysis):

-

Dissolve 4-Acetamido-5-iodo-2-methoxybenzoic acid (1 equivalent) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Step 3:

| Parameter | Value | Reference |

| Starting Material | 4-Acetamido-5-iodo-2-methoxybenzoic acid | From Step 2 |

| Reagents (Acidic) | Ethanol, Concentrated HCl | Standard Laboratory Reagents |

| Reagents (Alkaline) | Methanol, Sodium Hydroxide, HCl | Standard Laboratory Reagents |

| Reaction Time | 2-3 hours | Typical for amide hydrolysis |

| Temperature | Reflux | Standard for hydrolysis |

| Yield | >90% (expected) | Based on similar deprotections |

| Purity | >98% after recrystallization | High purity is expected |

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the proposed synthetic pathway.

Caption: Overall synthetic workflow for this compound.

Caption: Logical flow of experimental stages in the synthesis.

Conclusion

References

An In-Depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Context

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-iodo-2-methoxybenzoic acid, a halogenated aromatic organic compound. While specific historical and application data for this particular molecule is limited, this paper extrapolates its likely properties, synthesis, and utility based on extensive documentation of its close chemical analogs, particularly 4-Amino-5-chloro-2-methoxybenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a detailed look at its chemical characteristics, a plausible synthetic route, and its context as a crucial intermediate in the development of pharmacologically active agents.

Introduction

This compound is a substituted benzoic acid derivative. Its molecular structure, featuring an amino group, an iodine atom, and a methoxy group on the benzene ring, makes it a versatile chemical intermediate. Compounds of this class are valuable in organic synthesis, particularly in the pharmaceutical industry, where they serve as foundational building blocks for creating more complex molecules with specific biological activities.[1][2] The chloro-analog of this compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a well-documented and critical intermediate in the synthesis of several prokinetic drugs, including Cisapride.[3][4] This suggests that this compound holds similar potential as a precursor for novel active pharmaceutical ingredients (APIs), where the iodine atom could be leveraged for further chemical modifications or to modulate the pharmacological properties of the final compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively published. However, a comparative analysis of its properties alongside its non-iodinated and chlorinated analogs provides valuable context. The following table summarizes key physicochemical data for these related compounds.

| Property | This compound | 4-Amino-5-chloro-2-methoxybenzoic acid | 4-Amino-2-methoxybenzoic acid |

| CAS Number | 155928-39-5 | 7206-70-4 | 2486-80-8 |

| Molecular Formula | C₈H₈INO₃ | C₈H₈ClNO₃ | C₈H₉NO₃ |

| Molecular Weight | 293.06 g/mol | 201.61 g/mol [5] | 167.16 g/mol [6] |

| Appearance | Likely a solid | Solid | Solid[6] |

| Melting Point | Not available | Not available | 149-153 °C[6] |

| IUPAC Name | This compound | 4-amino-5-chloro-2-methoxybenzoic acid[5] | 4-amino-2-methoxybenzoic acid[6] |

Discovery and Historical Context

The specific discovery of this compound is not well-documented in publicly available literature. However, its history is intrinsically linked to the development of gastrointestinal motility agents. Its chloro-analog, 4-amino-5-chloro-2-methoxybenzoic acid, is a key intermediate for a class of drugs known as "benzamides," which includes the gastroprokinetic agent Cisapride.[3][4][7] Cisapride was developed in the late 1980s and saw widespread use for treating conditions like gastroesophageal reflux disease (GERD).[3] The synthesis of such drugs necessitated the production of halogenated aminobenzoic acid derivatives. It is highly probable that this compound was first synthesized during research and development efforts in this area, either as a direct precursor to a novel drug candidate or as part of broader studies into structure-activity relationships of this class of compounds. The development of synthetic routes for these intermediates, as detailed in patents for related compounds, was a critical step in bringing these therapies to market.[4]

Experimental Protocols: Synthesis of this compound

Step 1: Methylation of 4-Aminosalicylic Acid to form Methyl 4-amino-2-methoxybenzoate

-

In a reaction vessel, dissolve 4-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.

-

Cool the mixture to a temperature between 20-30°C.

-

Gradually add dimethyl sulfate dropwise to the solution.

-

Continue the reaction for 5-6 hours.

-

After the reaction is complete, perform an extraction with ethyl acetate.

-

The organic layer is then concentrated by rotary evaporation to yield a solid, which is dried to obtain methyl 4-amino-2-methoxybenzoate.[4]

Step 2: Iodination of Methyl 4-amino-2-methoxybenzoate

-

Dissolve the methyl 4-amino-2-methoxybenzoate from Step 1 in a suitable solvent, such as glacial acetic acid or an alcohol/water mixture.

-

Add sodium iodide (NaI) or potassium iodide (KI) to the solution.

-

Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, while stirring vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Once the reaction is complete, quench any remaining oxidizing agent with a solution of sodium thiosulfate.

-

The product, methyl 4-amino-5-iodo-2-methoxybenzoate, is then precipitated by adding water, filtered, and washed to remove impurities.

Step 3: Hydrolysis to this compound

-

The methyl 4-amino-5-iodo-2-methoxybenzoate from Step 2 is suspended in a mixture of methanol and water.

-

An excess of a base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.[4]

-

The mixture is heated to reflux and stirred for 2-3 hours to facilitate the hydrolysis of the ester.[4]

-

After cooling, the solution is treated with activated carbon to decolorize it, followed by filtration.

-

The solvent is removed via rotary evaporation. The remaining solid is dissolved in water.

-

The pH of the aqueous solution is carefully adjusted to approximately 5 by the dropwise addition of a dilute acid like hydrochloric acid. This will precipitate the final product.[4]

-

The resulting white solid, this compound, is collected by filtration, washed with water, and dried.

Visualizations: Synthesis Workflow and Biological Pathway

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Proposed three-step synthesis of this compound.

The end-products derived from this chemical family often target specific biological pathways. For instance, Cisapride, synthesized from the chloro-analog, is a serotonin 5-HT₄ receptor agonist.[9] The following diagram illustrates this signaling pathway.

Caption: Serotonin 5-HT₄ receptor signaling pathway.

Applications in Drug Development

The primary significance of this compound and its analogs lies in their role as key intermediates in pharmaceutical synthesis.[1][2] The functional groups on the molecule—the carboxylic acid, the primary amine, and the halogen—provide multiple reaction sites for building more complex drug molecules. For example, the carboxylic acid can be converted to an amide, as seen in the synthesis of Cisapride where it is condensed with a substituted piperidine amine.[3][7]

The halogen at the 5-position is particularly important. It can influence the electronic properties and lipophilicity of the final drug, potentially affecting its binding affinity to the target receptor, its metabolic stability, and its pharmacokinetic profile. The presence of an iodine atom, as opposed to chlorine or bromine, could offer unique advantages in certain drug design scenarios. Furthermore, the iodo-group can be a site for further chemical modifications through reactions like Suzuki or Sonogashira couplings, allowing for the synthesis of a diverse library of compounds for screening.[10]

The biological targets of drugs derived from this class of intermediates are often G-protein coupled receptors, such as the serotonin 5-HT₄ receptors, which play a crucial role in regulating gastrointestinal motility.[9][11] Therefore, this compound is a highly relevant starting material for the discovery and development of new treatments for gastrointestinal disorders.

Conclusion

While this compound is not as extensively characterized as its chloro-analog, its chemical structure strongly suggests a significant potential as a key intermediate in medicinal chemistry and drug development. By understanding the synthesis and applications of closely related compounds, we can infer a plausible and efficient synthetic route for this molecule and appreciate its value as a building block for novel therapeutics, particularly those targeting the serotonin receptor pathways involved in gastrointestinal function. Further research into the synthesis and applications of this iodo-substituted compound could unveil new pharmacological agents with improved efficacy or safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 5. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-氨基-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. - [ebi.ac.uk]

- 8. 2-Iodo-4-methoxybenzoic acid | 54435-09-5 | Benchchem [benchchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. 4-Iodo-2-methoxybenzoic acid [myskinrecipes.com]

- 11. Intestinal prokinesia by two esters of 4-amino-5-chloro-2- methoxybenzoic acid: involvement of 5-hydroxytryptamine-4 receptors and dissociation from cardiac effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Amino-5-iodo-2-methoxybenzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-iodo-2-methoxybenzoic acid, a halogenated derivative of p-aminobenzoic acid (PABA), represents a significant, albeit underexplored, scaffold in medicinal chemistry. While direct literature on this specific iodo-analog is sparse, its structural similarity to the well-established pharmaceutical intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, positions it as a molecule of high interest for the development of novel therapeutic agents. This technical guide consolidates available data on its chloro-analog and related PABA derivatives to infer the potential synthesis, biological activities, and applications of this compound. It provides a comprehensive overview for researchers, including detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential signaling pathways, to stimulate further investigation into this promising chemical entity.

Introduction: The Promise of a Halogenated PABA Scaffold

The p-aminobenzoic acid (PABA) framework is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] Halogenation of the PABA ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

While 4-amino-5-chloro-2-methoxybenzoic acid has been extensively utilized as a key intermediate in the synthesis of gastroprokinetic agents like cisapride, the corresponding iodo-derivative, this compound, remains largely uninvestigated.[2][3][4][5] The substitution of chlorine with iodine can introduce significant changes in a molecule's properties. Iodine is larger, more polarizable, and a stronger hydrogen bond acceptor than chlorine, which can lead to altered target interactions and potentially novel pharmacological profiles.[6] This guide aims to bridge the knowledge gap by providing a detailed technical overview of the potential of this compound in medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound can be logically inferred from established protocols for its chloro-analog and other halogenated benzoic acids. A plausible synthetic route would involve the iodination of a 4-amino-2-methoxybenzoic acid precursor.

Postulated Synthetic Pathway

A likely synthetic approach would start from 4-aminosalicylic acid, which is first methylated to 4-amino-2-methoxybenzoic acid methyl ester. This intermediate is then subjected to iodination, followed by hydrolysis of the ester to yield the final product.

Detailed Experimental Protocol (Adapted from the synthesis of the chloro-analog)[5]

Step 1: Synthesis of 4-amino-2-methoxybenzoic acid methyl ester

-

In a reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone with stirring.

-

Cool the mixture to 20-30°C.

-

Gradually add dimethyl sulfate dropwise to the solution.

-

Allow the reaction to proceed for 5-6 hours.

-

Extract the product with ethyl acetate.

-

Evaporate the solvent under reduced pressure to obtain the solid product, which is then dried.

Step 2: Synthesis of methyl 4-amino-5-iodo-2-methoxybenzoate

-

Dissolve 4-amino-2-methoxybenzoic acid methyl ester in N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) in a 1:1 molar ratio to the solution.

-

Stir the reaction mixture at a suitable temperature (e.g., 65-75°C) for 3-4 hours.

-

Pour the hot reaction mixture into ice water to precipitate the solid product.

-

Filter and dry the precipitate to obtain methyl 4-amino-5-iodo-2-methoxybenzoate.

Step 3: Synthesis of this compound

-

Suspend methyl 4-amino-5-iodo-2-methoxybenzoate in a mixture of methanol and water (e.g., 5:2 v/v).

-

Add sodium hydroxide (in a molar ratio of approximately 1:2.2, ester to base).

-

Reflux the mixture with stirring for 2-3 hours.

-

After cooling, acidify the solution with hydrochloric acid to a pH of 5 to precipitate the final product.

-

Filter and dry the white solid to obtain this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of its chloro-analog and other PABA derivatives, this compound is a promising building block for the synthesis of novel therapeutic agents, particularly those targeting the gastrointestinal system.

Gastroprokinetic Agents

The chloro-analog is a crucial intermediate in the synthesis of cisapride, a 5-HT4 receptor agonist that promotes the release of acetylcholine in the myenteric plexus, thereby enhancing gastrointestinal motility.[2][3][7] It is highly probable that the iodo-analog can be used to synthesize novel 5-HT4 receptor modulators with potentially altered potency, selectivity, or pharmacokinetic profiles.

Other Potential Therapeutic Areas

The PABA scaffold is associated with a broad range of biological activities.[1] Therefore, derivatives of this compound could be explored for:

-

Anti-inflammatory and Analgesic Effects: Many aminobenzoic acid derivatives exhibit anti-inflammatory and analgesic properties.[2]

-

Antimicrobial and Antifungal Activity: PABA derivatives have shown promise as antimicrobial and antifungal agents.

-

Anticancer Properties: Some PABA analogs have demonstrated cytotoxic effects against cancer cell lines.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes key biological data for its chloro-analog and derivatives, providing a benchmark for future studies.

| Compound/Derivative | Target | Activity | Value | Reference |

| Cisapride (derived from chloro-analog) | 5-HT4 Receptor | Agonist | - | [2] |

| ML 10302 (ester of chloro-analog) | 5-HT4 Receptor | Agonist | Ki = 1.07 ± 0.5 nM | [8] |

| 7k (ester of chloro-analog) | 5-HT4 Receptor | Agonist | Ki = 1.0 ± 0.3 nM | [8] |

| 7g (ester of chloro-analog) | 5-HT4 Receptor | Antagonist | Ki = 0.26 ± 0.06 nM | [8] |

Potential Signaling Pathway

The primary mechanism of action for cisapride, synthesized from the chloro-analog, is the activation of 5-HT4 receptors on enteric neurons. This activation leads to an increased release of acetylcholine, which in turn stimulates muscarinic receptors on smooth muscle cells, resulting in enhanced gastrointestinal motility.[2][7][9] A similar signaling pathway is anticipated for derivatives of the iodo-analog.

Experimental Workflow for Synthesis and Screening

The development of novel therapeutics from this compound would follow a standard drug discovery workflow, from initial synthesis and characterization to biological screening and lead optimization.

Conclusion and Future Directions

This compound represents a promising yet underexplored scaffold in medicinal chemistry. By leveraging the extensive knowledge of its chloro-analog and the broader family of PABA derivatives, researchers can rationally design and synthesize novel compounds with the potential for significant therapeutic impact, particularly in the realm of gastrointestinal disorders. The substitution of chlorine with iodine offers a subtle but potentially powerful modification that could lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a foundational framework to inspire and direct future research into the synthesis and biological evaluation of derivatives of this compound, with the ultimate goal of developing novel and effective therapeutic agents. Further studies are warranted to synthesize this compound, characterize its properties, and explore its full potential in drug discovery.

References

- 1. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cisapride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

The Pharmacological Frontier: A Technical Guide to Benzoic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities. From their historical use as antimicrobial preservatives to their emerging roles in complex therapeutic areas, these compounds represent a versatile scaffold for drug design and development. This technical guide provides an in-depth exploration of the pharmacological potential of benzoic acid derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the pursuit of novel therapeutics. We will delve into the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of this fascinating class of molecules, supported by detailed experimental protocols and quantitative data to facilitate further investigation and innovation in the field.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various benzoic acid derivatives across different pharmacological assays. This data provides a comparative overview of the potency of these compounds and can guide structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Benzoic Acid Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzoic Acid | HeLa | >100 | [1] |

| Benzoic Acid | PC3 | >100 | [1] |

| Benzoic Acid | HUH7 | >100 | [1] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 | 18.7 | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 | 15.6 | [2] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | 17.84 | [2] |

| 4-N-methyl benzoic acid nanoparticles | MCF-7 | 42.19 (mg/ml) | [2] |

| Substituted quinazolinone derivative 5 | MCF-7 | 100 | [2] |

| Chloro-substituted benzoic acid derivative 1 | HT-29 | 15.3 | [2] |

| Chloro-substituted benzoic acid derivative 2 | HT-29 | 3.9 | [2] |

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-fluorophenyl substituted pyrazole derivative 4 | S. aureus ATCC 33591 | 1 | [3] |

| Trifluoromethyl derivative 11 | Bacteria | 2 | [3] |

| Trifluoromethoxy derivative 12 | Bacteria | 2 | [3] |

| 4-bromo and 3-methyl substituted derivative 16 | B. subtilis ATCC 6623 | 1 | [3] |

| 3,5-dichloro derivative 20 | Enterococci strains | 4 | [3] |

| 3-trifluoromethyl-4-bromo substituted derivative 24 | Bacteria | 0.5 | [3] |

| Benzoic Acid | E. coli O157 | 1000 | [4] |

| 2-hydroxybenzoic acid | E. coli O157 | 1000 | [4] |

| 4-((4,5-diphenyl-1H-imidazole-2-yl)diazenyl) benzoic acid | Gram-positive bacteria | 0.78 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | S. aureus ATCC 6538 | 125 | [5] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | B. subtilis ATCC 6683 | 125 | [5] |

Table 3: Enzyme Inhibitory Activity of Benzoic Acid Derivatives

| Derivative | Enzyme | Inhibition Parameter | Value | Reference |

| Benzoic acid | Tyrosinase | IC50 | Varies with substrate concentration | [6] |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus antimicrobial target | pMICsa | 1.82 µM/ml | [7] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis antimicrobial target | pMICbs | 2.11 µM/ml | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the pharmacological potential of benzoic acid derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Test benzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well spectrophotometer (plate reader)

b. Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or by using a plate shaker for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

a. Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Test benzoic acid derivatives dissolved in a suitable solvent

-

Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or microplate reader

b. Procedure:

-

Preparation of Inoculum: Culture the microbial strains in their respective broths overnight at 37°C (for bacteria) or 25-30°C (for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension 1:100 in the appropriate broth to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the benzoic acid derivatives and the standard antimicrobial agent in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.[10]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.[10]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

a. Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Test benzoic acid derivatives dissolved in a suitable solvent (e.g., methanol, ethanol)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer

b. Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Prepare various concentrations of the test compounds and the positive control in the same solvent.

-

Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the test compound solution (e.g., 100 µL) with a specific volume of the DPPH solution (e.g., 100 µL).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12][13] A blank containing the solvent and the DPPH solution is also measured.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of drugs.

a. Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test benzoic acid derivatives formulated for in vivo administration (e.g., suspended in 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin, diclofenac sodium)

-

Plethysmometer

b. Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before the induction of inflammation (usually 30-60 minutes).[14][15] The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[14][15]

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14] The initial paw volume is measured before the carrageenan injection.

-

Data Analysis: The degree of paw edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume. The percentage of inhibition of edema by the test compounds is calculated using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of benzoic acid derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways. This section provides a visual representation of some of these pathways using Graphviz.

Anticancer Mechanism: Induction of Apoptosis

Many benzoic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. preprints.org [preprints.org]

- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 6. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 8. researchhub.com [researchhub.com]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid Analogs and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological significance of 4-Amino-5-iodo-2-methoxybenzoic acid and its analogs. This class of compounds holds interest in medicinal chemistry due to the versatile reactivity of the substituted benzoic acid scaffold, which serves as a building block for more complex molecules.[1]

Synthesis of this compound: A Multi-step Approach

A key intermediate in this synthesis is the N-acetylated and esterified version of the target molecule. A patented method describes the preparation of 2-methoxy-4-acetylamino-5-iodo-benzoic acid methyl ester, which serves as a crucial precursor. The synthesis commences with the acetylation of the amino group of 4-amino-2-methoxybenzoic acid methyl ester, followed by iodination of the aromatic ring.

The general synthetic approach is outlined below:

References

Preliminary Research on 4-Amino-5-iodo-2-methoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-iodo-2-methoxybenzoic acid is a halogenated aromatic organic compound with potential as a versatile building block in medicinal chemistry. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural similarity to other substituted aminobenzoic acids suggests a range of possible therapeutic applications. This technical guide provides a comprehensive overview of the known synthesis, physicochemical properties, and inferred potential applications of this compound, drawing on data from analogous compounds. The document is intended to serve as a preliminary research tool for scientists and drug development professionals interested in exploring its utility as a scaffold or intermediate in the design of novel therapeutic agents.

Introduction

This compound (CAS No. 155928-39-5) is a substituted benzoic acid derivative characterized by the presence of an amino, an iodo, and a methoxy group on the benzene ring.[1] Such polysubstituted aromatic systems are of significant interest in drug discovery, as the nature and position of the substituents can be tailored to modulate the molecule's pharmacokinetic and pharmacodynamic properties. While research on this specific iodo-substituted compound is limited, its structural analogs, such as the chloro- and ethylthio- derivatives, have been identified as key intermediates in the synthesis of various pharmaceuticals, including prokinetic agents.[2][3] Furthermore, the broader class of para-aminobenzoic acid (PABA) derivatives has been extensively investigated for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6][7][8][9] This guide will therefore explore the potential applications of this compound by analogy to these related compounds.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 155928-39-5 | [1] |

| Molecular Formula | C8H8INO3 | [1] |

| Molecular Weight | 293.06 g/mol | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol | - |

The synthesis of this compound is not widely detailed in peer-reviewed journals but can be inferred from standard organic chemistry transformations. A plausible synthetic route, based on methodologies for similar compounds, is outlined below.

dot

Caption: A potential synthetic workflow for this compound.

Potential Therapeutic Applications (Inferred from Analogs)

Based on the biological activities of structurally related aminobenzoic acid derivatives, this compound could be a valuable starting point for the development of novel therapeutics in the following areas:

Anticancer Activity

Numerous derivatives of para-aminobenzoic acid (PABA) have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. For instance, some Schiff bases derived from PABA have shown notable cytotoxicity against the HepG2 human liver cancer cell line.[5][8] The mechanism of action for such compounds can be diverse, but some have been found to inhibit key signaling pathways involved in cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by a novel anticancer agent derived from this compound is the EGFR signaling cascade, which is often dysregulated in cancer.

dot

Caption: Hypothetical inhibition of the EGFR signaling pathway by a derivative.

Antimicrobial Activity

PABA derivatives have a long history as antimicrobial agents, with sulfonamides being a classic example. More recently, novel PABA derivatives have been investigated for their activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][8] The introduction of a halogen atom, such as iodine, can sometimes enhance the antimicrobial potency of a compound.

Illustrative Experimental Protocols

The following are generalized experimental protocols that could be adapted to evaluate the biological activity of this compound or its derivatives. These are based on standard methodologies reported in the literature for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of a compound on the proliferation of cancer cells.

-

Cell Culture: Culture human cancer cell lines (e.g., NCI-H460 lung cancer, CAL-27 oral squamous carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve this compound or its derivative in DMSO to prepare a stock solution. Further dilute with culture medium to achieve a range of final concentrations.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value.[4]

dot

Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

-

Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of two-fold dilutions in a 96-well microplate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microplate containing the compound dilutions.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. While its primary documented role is that of a synthetic intermediate, the established biological activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. Future research should focus on the synthesis of a library of derivatives of this core structure and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their potential therapeutic applications, particularly in the areas of oncology and infectious diseases. Further investigation into its mechanism of action through molecular docking and target identification studies will also be crucial in advancing its development as a potential drug candidate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-iodo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the electrophilic iodination of 4-Amino-2-methoxybenzoic acid.

Compound Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

| Property | 4-Amino-2-methoxybenzoic Acid (Starting Material) | This compound (Product) |

| CAS Number | 2486-80-8[1][2] | 155928-39-5[3][4] |

| Molecular Formula | C₈H₉NO₃[1] | C₈H₈INO₃[4] |

| Molecular Weight | 167.16 g/mol | 293.06 g/mol |

| Appearance | Pale cream crystalline powder | Off-white to light brown solid |

| Melting Point | 149-153 °C[2] | Not available |

| Purity | ≥ 99% (HPLC)[1] | ≥ 98% (HPLC) |

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the iodination of activated aromatic rings, such as anilines.[5][6][7]

Materials and Reagents

-

4-Amino-2-methoxybenzoic acid

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl), 1M solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Activated carbon

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper or pH meter

-

Drying oven or vacuum desiccator

Procedure

-

Dissolution of Starting Material: In a round-bottom flask, suspend 10.0 g of 4-Amino-2-methoxybenzoic acid and 15.0 g of sodium bicarbonate in 200 mL of deionized water. Cool the mixture to 10-15 °C in an ice bath with continuous stirring.

-

Iodination: To the cooled suspension, add 15.2 g of powdered iodine in small portions over a period of 30-45 minutes while stirring vigorously. Maintain the temperature of the reaction mixture below 20 °C during the addition.

-

Reaction Completion: Continue stirring the mixture at room temperature for 2-3 hours after all the iodine has been added. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The dark color of the iodine should fade as the reaction proceeds.

-

Work-up:

-

Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color disappears.

-

If the solution is colored, add a small amount of activated carbon and stir for 15 minutes, then filter the mixture to remove the carbon.

-

-

Precipitation of the Product:

-

Cool the filtrate in an ice bath.

-

Slowly add 1M hydrochloric acid dropwise to the filtrate with stirring to acidify the solution to a pH of approximately 4-5.

-

A precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining salts.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture.

-

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

HPLC: To assess the purity of the final product.

-

Melting Point Determination: To characterize the solid product.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-AMINO-2-METHOXYBENZOIC ACID | 2486-80-8 [chemicalbook.com]

- 3. 155928-39-5|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

4-Amino-5-iodo-2-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amine, a carboxylic acid, a methoxy group, and a strategically positioned iodine atom, offers a versatile platform for the construction of complex molecular architectures. The presence of the iodo substituent is particularly significant, as it serves as a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This, combined with the inherent reactivity of the amino and carboxylic acid groups, makes it a sought-after intermediate in the synthesis of pharmacologically active compounds and novel materials. This document provides a detailed overview of its applications, complete with experimental protocols and data, to assist researchers in leveraging the full potential of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 155928-39-5 |

| Molecular Formula | C₈H₈INO₃ |

| Molecular Weight | 293.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol |

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a range of bioactive molecules. Its utility is primarily demonstrated in two key areas: the synthesis of N-acyl amino acid derivatives as potential therapeutic agents and its application in palladium-catalyzed cross-coupling reactions to generate more complex aromatic systems.

Synthesis of N-Acyl Amino Acid Derivatives as Indole Production Inhibitors

A significant application of this compound is in the synthesis of N-acyl amino acid derivatives, which have been investigated as inhibitors of indole production by gut microbiota. Elevated levels of indole in the gastrointestinal tract are associated with various pathological conditions, making its inhibition a potential therapeutic strategy.

The general synthetic approach involves the coupling of this compound with an amino acid derivative via amide bond formation. A representative reaction is the synthesis of N-(4-amino-5-iodo-2-methoxybenzoyl)-(R)-α-ethylalanine.

Experimental Workflow for Amide Coupling

Caption: General workflow for the synthesis of N-acyl amino acid derivatives.

Protocol 1: Synthesis of N-(4-amino-5-iodo-2-methoxybenzoyl)-(R)-α-ethylalanine

Materials:

-

This compound (1.0 eq)

-

(R)-α-ethylalanine monohydrate (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (100 mg, 0.34 mmol) in DMF (2 mL) is added (R)-α-ethylalanine monohydrate (52 mg, 0.38 mmol), HATU (155 mg, 0.41 mmol), and DIPEA (0.18 mL, 1.02 mmol).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Yield (%) |

| This compound | 293.06 | 100 | 0.34 | 71 |

| N-(4-amino-5-iodo-2-methoxybenzoyl)-(R)-α-ethylalanine | 392.19 | 95 | 0.24 |

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide array of substituents at the 5-position, significantly increasing molecular complexity. While specific examples with detailed protocols for the free carboxylic acid are not abundant in the literature, the corresponding methyl ester is frequently used in such transformations. The general principle involves the reaction of the aryl iodide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Logical Relationship of Suzuki Coupling Components

Caption: Key components of a Suzuki cross-coupling reaction.

Protocol 2: General Procedure for Suzuki Coupling of the Corresponding Methyl Ester

Note: This is a representative protocol based on common practices for similar substrates, as a specific protocol for this compound was not available in the reviewed literature.

Materials:

-

Methyl 4-amino-5-iodo-2-methoxybenzoate (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Triphenylphosphine (PPh₃) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of methyl 4-amino-5-iodo-2-methoxybenzoate, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in a 3:1 mixture of dioxane and water is prepared in a reaction vessel.

-

The vessel is sealed, and the mixture is degassed and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it a powerful tool for the synthesis of complex molecules. The presented applications in the synthesis of N-acyl amino acid-based indole production inhibitors and its potential in palladium-catalyzed cross-coupling reactions highlight its significance in medicinal chemistry and drug discovery. The provided protocols offer a practical guide for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity is likely to uncover even more diverse and valuable applications in the future.

Application Notes & Protocols for 4-Amino-5-iodo-2-methoxybenzoic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-iodo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including an amino group, an iodo substituent, a methoxy group, and a carboxylic acid moiety, provide multiple reaction sites for chemical modification and the introduction of diverse functionalities. While direct applications in marketed drugs are not extensively documented, its structural analogs, particularly the chloro and ethylsulfonyl derivatives, are key intermediates in the synthesis of important therapeutic agents. These notes will explore the established applications of its analogs and project the potential utility of this compound in the synthesis of novel drug candidates, with a focus on kinase inhibitors.

Potential Applications in Drug Discovery

Based on the established roles of its structural analogs, this compound is a promising starting material for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors. The presence of the iodine atom makes it particularly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl and alkynyl groups. This is a common strategy in the development of kinase inhibitors that target the ATP-binding site of the enzyme.

Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many small molecule kinase inhibitors feature a core heterocyclic scaffold, such as quinazoline, which can be synthesized from anthranilic acid derivatives like this compound.

The general workflow for synthesizing kinase inhibitors from this starting material can be conceptualized as follows:

Caption: General workflow for kinase inhibitor synthesis.